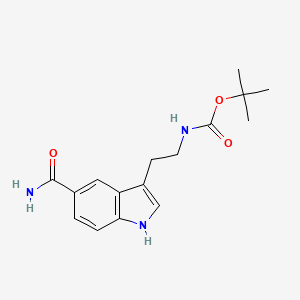
N-tert-Butoxycarbonyl-2-(5-carbamoyl-1H-indol-3-yl)ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butoxycarbonyl-2-(5-carbamoyl-1H-indol-3-yl)ethylamine: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-2-(5-carbamoyl-1H-indol-3-yl)ethylamine typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-tert-Butoxycarbonyl-2-(5-carbamoyl-1H-indol-3-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The Boc group can be selectively removed to expose the amine group for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Deprotected amine, which can be further functionalized.
Wissenschaftliche Forschungsanwendungen
N-tert-Butoxycarbonyl-2-(5-carbamoyl-1H-indol-3-yl)ethylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-tert-Butoxycarbonyl-2-(5-carbamoyl-1H-indol-3-yl)ethylamine involves its interaction with specific molecular targets and pathways. The Boc group protects the amine during reactions, allowing for selective functionalization of other parts of the molecule. Upon removal of the Boc group, the exposed amine can interact with biological targets, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
N-Boc-pyrrolidine-3-carboxylic acid: Another Boc-protected amine used in organic synthesis.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in metal-catalyzed cross-coupling reactions.
Uniqueness: N-tert-Butoxycarbonyl-2-(5-carbamoyl-1H-indol-3-yl)ethylamine is unique due to its indole scaffold, which imparts diverse biological activities and potential therapeutic applications . The presence of the Boc group allows for selective protection and deprotection of the amine, facilitating complex synthetic routes and functionalization.
Eigenschaften
Molekularformel |
C16H21N3O3 |
|---|---|
Molekulargewicht |
303.36 g/mol |
IUPAC-Name |
tert-butyl N-[2-(5-carbamoyl-1H-indol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)18-7-6-11-9-19-13-5-4-10(14(17)20)8-12(11)13/h4-5,8-9,19H,6-7H2,1-3H3,(H2,17,20)(H,18,21) |
InChI-Schlüssel |
YBOONOPQIPHNIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















